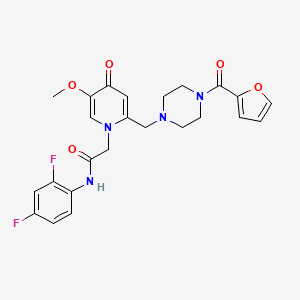
N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24F2N4O5 and its molecular weight is 486.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Aromatic rings : The presence of a difluorophenyl group enhances lipophilicity and potential interactions with biological targets.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Pyridine derivative : Contributes to the compound's biological activity through its electron-withdrawing properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The furan and pyridine components may contribute to antioxidant properties, potentially protecting against oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited .
1. Acetylcholinesterase Inhibition
A study demonstrated that derivatives similar to this compound showed AChE inhibitory activity with IC50 values ranging from 1.2 μM to 0.3 nM, indicating potent effects compared to standard drugs like donepezil .
2. Antioxidant Potential
In vitro assays revealed that related compounds displayed significant antioxidant capacity, comparable to established antioxidants such as ascorbic acid. This suggests a potential role in mitigating oxidative damage in various biological systems .
3. Antimicrobial Effects
Although specific studies on this compound are sparse, other compounds with similar structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Summary
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. For instance, research has shown that derivatives containing furan and piperazine structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
Research has documented that compounds with similar structural motifs possess anti-inflammatory effects. The presence of the furan moiety is particularly noted for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of related compounds against various pathogens. The incorporation of difluorophenyl and furan groups enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with this class of compounds. Studies indicate that they may mitigate neurodegenerative processes by targeting specific pathways involved in neuronal survival .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers evaluated the compound's effects on cytokine production in vitro. The findings revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5/c1-34-22-14-30(15-23(32)27-19-5-4-16(25)11-18(19)26)17(12-20(22)31)13-28-6-8-29(9-7-28)24(33)21-3-2-10-35-21/h2-5,10-12,14H,6-9,13,15H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHDLDJEFKJACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













